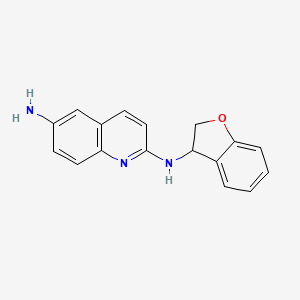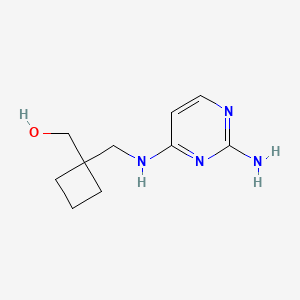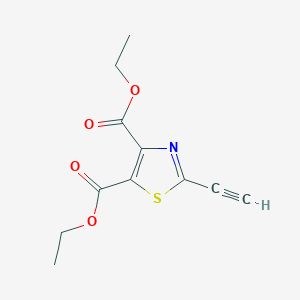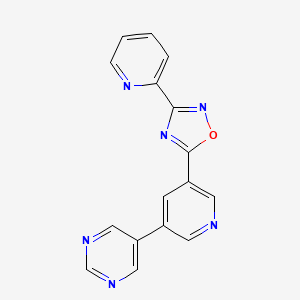
3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains pyridine, pyrimidine, and oxadiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanopyridine with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-(5-pyrimidin-5-ylpyridin-3-yl)carboxylic acid under dehydrating conditions to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-triazole
- 3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-thiadiazole
Uniqueness
3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing compounds with specific biological activities and material properties.
Propiedades
Fórmula molecular |
C16H10N6O |
|---|---|
Peso molecular |
302.29 g/mol |
Nombre IUPAC |
3-pyridin-2-yl-5-(5-pyrimidin-5-ylpyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H10N6O/c1-2-4-20-14(3-1)15-21-16(23-22-15)12-5-11(6-17-7-12)13-8-18-10-19-9-13/h1-10H |
Clave InChI |
CSXKGMDPUGOSQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CN=CC(=C3)C4=CN=CN=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B8436200.png)
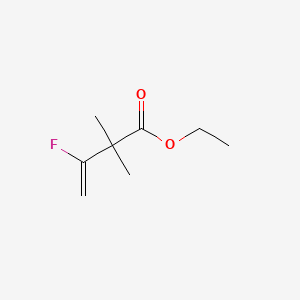
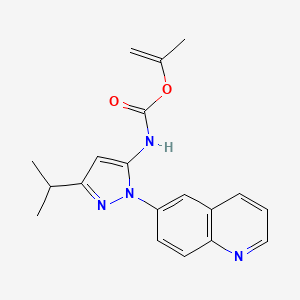

![4-Chloro-2-(pyridin-4-yl)-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8436222.png)
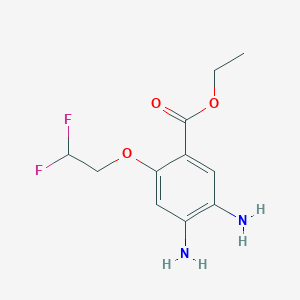

![Ethyl 4-hydroxy-2-oxo-1,2-dihydropyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B8436246.png)
